molecular formula C8H17N3O3SSi B14238508 N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 362478-61-3

N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14238508
CAS No.: 362478-61-3
M. Wt: 263.39 g/mol
InChI Key: KWIIXUHFRGMVGB-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is a compound that combines the properties of silanes and thiadiazoles. It is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in various applications such as surface modification, adhesion promotion, and as a crosslinking agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for crosslinking and adhesion.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

Scientific Research Applications

N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion and crosslinking properties of the compound. The thiadiazole ring can interact with various molecular targets, enhancing the compound’s functionality in different applications .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]ethylenediamine
  • N-[3-(Trimethoxysilyl)propyl]aniline
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and crosslinking properties .

Properties

CAS No.

362478-61-3

Molecular Formula

C8H17N3O3SSi

Molecular Weight

263.39 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H17N3O3SSi/c1-12-16(13-2,14-3)6-4-5-9-8-11-10-7-15-8/h7H,4-6H2,1-3H3,(H,9,11)

InChI Key

KWIIXUHFRGMVGB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC1=NN=CS1)(OC)OC

Origin of Product

United States

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